molecular formula C20H19ClFN5OS B14992852 N-(3-chlorophenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(3-chlorophenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B14992852
M. Wt: 431.9 g/mol
InChI Key: HIIGSPJZYHDIOB-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and substituted with chlorophenyl, fluorophenyl, and propyl groups

Preparation Methods

The synthesis of N-(3-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in the formation of highly functionalized triazolothiadiazines with excellent yields . Industrial production methods may involve scaling up this synthesis process while ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

N-(3-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the triazole or thiadiazine rings or the substitution of the phenyl groups.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a bioactive molecule due to its unique structure and functional groups. In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways. Additionally, it may have industrial applications in the development of new materials or as a component in chemical processes .

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(3-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared to other similar compounds, such as other triazolothiadiazines and triazolopyrimidines. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of N-(3-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific combination of chlorophenyl, fluorophenyl, and propyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H19ClFN5OS

Molecular Weight

431.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H19ClFN5OS/c1-2-4-16-24-25-20-27(16)26-17(12-7-9-14(22)10-8-12)18(29-20)19(28)23-15-6-3-5-13(21)11-15/h3,5-11,17-18,26H,2,4H2,1H3,(H,23,28)

InChI Key

HIIGSPJZYHDIOB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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